1-(3-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea
Description
1-(3-Chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea is a urea-based heterocyclic compound featuring a 3-chlorophenyl group and a 5-imidazo[1,2-a]pyrimidinyl-substituted 2-methoxyphenyl moiety. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-28-18-7-6-13(17-12-26-9-3-8-22-19(26)24-17)10-16(18)25-20(27)23-15-5-2-4-14(21)11-15/h2-12H,1H3,(H2,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOSYJMMYPNSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Imidazo[1,2-a]pyrimidinyl Intermediate : This is achieved by reacting 2-aminopyrimidine with an appropriate aldehyde under acidic conditions.
- Coupling with 3-Chlorophenyl Isocyanate : The intermediate is reacted with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine to form the urea linkage.
- Introduction of the Methoxyphenyl Group : The final step involves attaching the methoxyphenyl group to complete the structure.
The biological activity of 1-(3-Chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea is primarily attributed to its ability to interact with specific enzymes and signaling pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cell proliferation and survival, which is crucial in cancer therapy. It has shown potential in inhibiting cyclooxygenase enzymes, particularly COX-2, which plays a significant role in inflammatory processes .
- Cell Growth and Apoptosis Pathways : By inhibiting specific enzymes, it affects pathways related to cell growth and apoptosis, making it a candidate for anti-cancer therapies .
Biological Activity
Research has indicated that this compound exhibits significant biological activities:
- Anti-Cancer Properties : Studies have demonstrated that it can inhibit cancer cell proliferation by targeting key enzymes involved in tumor growth. For instance, it has been noted for its ability to reduce the activity of GSK-3β at low concentrations (IC50 = 140 nM), which is critical for cancer cell survival .
- Anti-Inflammatory Effects : The compound's inhibition of COX-2 not only suggests anti-inflammatory properties but also positions it as a potential treatment for inflammatory diseases.
Case Studies
Several studies have explored the biological activity of this compound:
-
In Vitro Studies : In vitro assays have shown that 1-(3-Chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea significantly reduces cell viability in various cancer cell lines at micromolar concentrations.
Cell Line IC50 (µM) U937 (human monocytic) 16.23 B16-F10 (mouse melanoma) >20 THP-1 (human monocytic) >20 - Mechanistic Insights : Research indicates that the compound's interaction with GSK-3β leads to downstream effects on β-catenin signaling pathways, which are often dysregulated in cancers .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Heterocyclic Core Variations: The target compound’s imidazo[1,2-a]pyrimidine core differs from the imidazo[1,2-a]pyridine in ’s compound. Imazosulfuron () uses a chloroimidazo[1,2-a]pyridine core with a sulfonylurea group, optimizing herbicidal activity via acetolactate synthase (ALS) inhibition .
The target compound’s chlorophenyl and methoxyphenyl groups balance moderate lipophilicity (~3.5 estimated) for cellular uptake and aqueous compatibility.
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , where urea derivatives are formed via carbamate intermediates and imidazoline precursors . In contrast, imazosulfuron’s synthesis involves sulfonylation of heterocyclic amines, reflecting divergent strategies for urea functionalization .
Pharmacological and Industrial Relevance
- Herbicidal vs. Therapeutic Applications : Imazosulfuron’s sulfonylurea group and chloro-substitution optimize herbicidal activity, whereas the target compound’s uncharged urea and methoxy groups may favor mammalian target engagement .
Q & A
Q. What are the optimized synthetic routes for 1-(3-chlorophenyl)-3-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)urea, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis typically involves coupling a 3-chlorophenyl isocyanate with a pre-functionalized imidazo[1,2-a]pyrimidine intermediate. Key steps include:
- Isocyanate coupling : Reacting 3-chlorophenyl isocyanate with an amine-containing imidazo[1,2-a]pyrimidine precursor under anhydrous conditions (e.g., dichloromethane, 0–25°C) .
- Catalyst optimization : Palladium or copper catalysts enhance coupling efficiency in heterocyclic systems .
- Purification : Silica-gel chromatography with ethyl acetate/petroleum ether (6:4) yields high-purity products (~22% yield in two steps) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Methodological Answer:
- X-ray crystallography : Resolves coplanarity of the imidazo[1,2-a]pyrimidine core and dihedral angles of substituents (e.g., 54.23° for phenyl rings) .
- NMR spectroscopy : ¹H and ¹³C NMR identify key protons (e.g., methoxy δ ~3.8 ppm, aromatic protons δ ~6.5–8.5 ppm) and confirm urea linkage .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., ~377.27 g/mol) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme inhibition assays : Test COX-2 inhibition via competitive binding assays using recombinant enzymes (IC₅₀ determination) .
- Cell viability assays : Use NSCLC (non-small cell lung cancer) cell lines (e.g., A549) to assess antiproliferative activity (MTT assay, 72-hour exposure) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different enzyme inhibition studies?
Methodological Answer:
- Assay standardization : Control variables like buffer pH (e.g., phosphate buffer pH 7.4), enzyme concentration, and incubation time .
- Structural analogs comparison : Compare with derivatives (e.g., 3-(imidazo[1,2-a]pyrimidin-2-yl)propanoic acid) to identify substituent effects on activity .
- Molecular docking : Use software (e.g., AutoDock Vina) to model binding poses in COX-2 active sites, correlating with experimental IC₅₀ values .
Q. What experimental design principles apply to structure-activity relationship (SAR) studies for imidazo[1,2-a]pyrimidine-urea derivatives?
Methodological Answer:
- Core modifications : Vary substituents on the urea moiety (e.g., chloro vs. methoxy groups) to assess steric/electronic effects .
- Bioisosteric replacement : Replace imidazo[1,2-a]pyrimidine with triazolo[3,4-b]thiadiazole to evaluate heterocycle impact on potency .
- Pharmacokinetic profiling : Measure logP (e.g., ~2.5–3.0 via shake-flask method) and metabolic stability (e.g., liver microsome assays) .
Q. How can researchers address low solubility in in vivo models without compromising target affinity?
Methodological Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility .
- Formulation optimization : Use PEG-based nanoparticles or cyclodextrin complexes to improve bioavailability .
- Salt formation : Prepare hydrochloride salts via reaction with HCl gas in ethanol .
Data Contradiction Analysis
Q. How should discrepancies between in vitro enzyme inhibition and in vivo efficacy be investigated?
Methodological Answer:
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites in plasma and liver microsomes .
- Target engagement assays : Employ CETSA (cellular thermal shift assay) to confirm target binding in live cells .
- Dose-response modeling : Apply Emax models to correlate in vitro IC₅₀ with in vivo tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
